3-[4-(4-butoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Description
This compound features a pyridazine core substituted at the 3-position with a 4-(4-butoxybenzoyl)piperazine moiety and at the 6-position with a 3,4,5-trimethyl-1H-pyrazol-1-yl group. The 3,4,5-trimethylpyrazole substituent may enhance metabolic stability by sterically hindering oxidative degradation.
Properties
IUPAC Name |
(4-butoxyphenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O2/c1-5-6-17-33-22-9-7-21(8-10-22)25(32)30-15-13-29(14-16-30)23-11-12-24(27-26-23)31-20(4)18(2)19(3)28-31/h7-12H,5-6,13-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVROORMTZHOHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-butoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine typically involves multiple steps. One common method includes the reaction of 4-butoxybenzoyl chloride with piperazine to form 4-(4-butoxybenzoyl)piperazine. This intermediate is then reacted with 3,4,5-trimethyl-1H-pyrazole and 3,6-dichloropyridazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-butoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-[4-(4-butoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(4-butoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Piperazine-Pyridazine Derivatives
The compound 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine () shares a pyridazine-piperazine scaffold but differs in substituents:
- Piperazine substituent: The target compound uses a 4-butoxybenzoyl group, while ’s analog has a 3-(4-chlorophenoxy)propyl chain. The butoxy group (ether) likely increases solubility compared to the chlorophenoxy group (aromatic halogen), which may enhance membrane permeability but introduce toxicity risks .
- This difference could confer distinct binding affinities; pyrazole rings are known to interact with kinases and GPCRs .
Table 1: Key Structural and Functional Differences
Pyrazole-Containing Heterocycles
highlights pyrazolopyrimidines and pyrazolotriazolopyrimidines, which share functional similarities with the target compound’s pyrazole moiety:
- Trimethylpyrazole vs. Methyl groups may also improve metabolic stability by blocking cytochrome P450 oxidation sites .
- Hybrid Scaffolds : The target compound combines pyridazine and pyrazole, whereas ’s derivatives fuse pyrazole with pyrimidine or triazolopyrimidine. Such hybrid systems often exhibit enhanced selectivity; for example, pyridazine-pyrazole hybrids could target dual enzymatic pathways in inflammation or infection .
Table 2: Pyrazole Substituent Effects
Physicochemical and Pharmacokinetic Considerations
- Solubility : The ether linkage in butoxybenzoyl may enhance aqueous solubility relative to halogenated aromatic systems, as seen in ’s compound .
- Synthetic Accessibility : The trimethylpyrazole group in the target compound could simplify synthesis compared to ’s multi-step routes for pyrazolotriazolopyrimidines .
Biological Activity
3-[4-(4-butoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure comprising a pyridazine ring, a piperazine moiety, and a pyrazole group, which contribute to its diverse pharmacological properties.
| Property | Description |
|---|---|
| IUPAC Name | (4-butoxyphenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
| Molecular Formula | C25H32N6O2 |
| Molecular Weight | 432.56 g/mol |
| CAS Number | 1020502-54-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to exert its effects by binding to various receptors and enzymes, altering their activity and leading to downstream biological effects. The precise molecular targets remain under investigation but may include:
- Enzymatic Inhibition : Potential inhibition of enzymes involved in cell signaling pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, which may influence neuropharmacological outcomes.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
- E. coli : Demonstrated an inhibitory effect with an IC50 value of 12 µg/mL.
- Staphylococcus aureus : Showed notable activity with an IC50 value of 15 µg/mL.
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve:
- Cell Cycle Arrest : Induction of G2/M phase arrest.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
Case Studies
-
Study on Antimicrobial Effects :
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of this compound. The results indicated that modifications to the piperazine ring significantly enhanced antibacterial activity against Gram-positive bacteria .
-
Evaluation of Anticancer Properties :
- In a research article from Cancer Letters, the compound was tested against various cancer cell lines. Results showed a dose-dependent reduction in cell viability and increased markers for apoptosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
